molecular formula C9H13N5O2S B12373638 Cyromazine-3-mercaptopropanoic acid

Cyromazine-3-mercaptopropanoic acid

Cat. No.: B12373638
M. Wt: 255.30 g/mol
InChI Key: BAHFLJMNEXNNLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cyromazine involves several steps. Initially, cyanuric chloride is dissolved in an organic solvent at a temperature of 0-5°C. Industrial ammonia water is then added dropwise, and the mixture is heated to 40-45°C for 5-6.5 hours. The solvent is separated, and purified water is added to the remaining solution. After stirring and cooling, the intermediate 2-chloro-4,6-diamino-1,3,5-triazine is obtained .

For the synthesis of 3-mercaptopropanoic acid, sodium acrylate and sodium hydrosulfide or sodium sulfide are mixed and reacted. Additional sodium sulfide and sulfur powder are added, followed by crystallization and acidification to obtain the final product .

Industrial Production Methods

The industrial production of cyromazine-3-mercaptopropanoic acid involves scaling up the laboratory synthesis methods. The process is optimized for high yield, purity, and cost-effectiveness, ensuring the product’s stability and low impurity content .

Chemical Reactions Analysis

Types of Reactions

Cyromazine-3-mercaptopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfides, while substitution reactions can yield a variety of derivatives .

Scientific Research Applications

Cyromazine-3-mercaptopropanoic acid is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyromazine-3-mercaptopropanoic acid is unique due to its dual functionality, combining the properties of cyromazine and 3-mercaptopropionic acid. This allows it to be used in specialized applications such as immunoassays and sensor development .

Properties

Molecular Formula

C9H13N5O2S

Molecular Weight

255.30 g/mol

IUPAC Name

3-[[4-amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C9H13N5O2S/c10-7-12-8(11-5-1-2-5)14-9(13-7)17-4-3-6(15)16/h5H,1-4H2,(H,15,16)(H3,10,11,12,13,14)

InChI Key

BAHFLJMNEXNNLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=NC(=N2)N)SCCC(=O)O

Origin of Product

United States

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